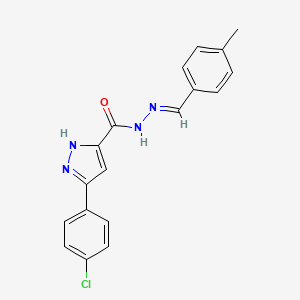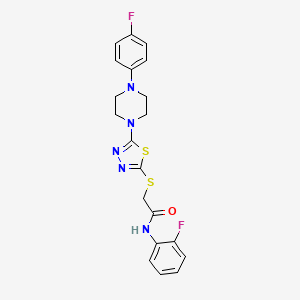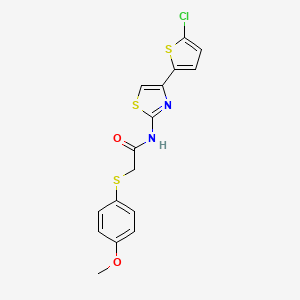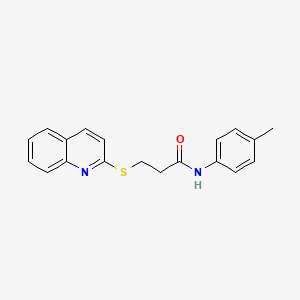![molecular formula C18H15N5O2 B2756756 6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-58-2](/img/structure/B2756756.png)
6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
The primary target of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . This interaction results in the inhibition of tumor cell growth .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of the compound’s action is a significant reduction in the growth of tumor cells . By inhibiting CDK2 and disrupting the cell cycle, the compound induces apoptosis in these cells . This leads to a decrease in tumor growth and potentially to tumor shrinkage .
Análisis Bioquímico
Biochemical Properties
6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . It interacts with CDK2, potentially altering the enzyme’s activity and influencing biochemical reactions within the cell .
Cellular Effects
In cellular studies, 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has shown significant inhibitory effects on the growth of various cell lines . It appears to influence cell function by impacting cell signaling pathways and potentially altering gene expression .
Molecular Mechanism
The molecular mechanism of action of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one involves binding interactions with biomolecules such as CDK2 . This interaction can lead to enzyme inhibition or activation, which in turn can result in changes in gene expression .
Métodos De Preparación
The synthesis of 6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by conversion with hot formamide . The reaction conditions include heating to reflux for several hours, often in the presence of a catalyst such as concentrated hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine core.
Substitution: Common reagents for substitution reactions include phosphorus oxochloride and dimethylformamide. These reactions can lead to the formation of mono- or disubstituted derivatives with varying yields.
Aplicaciones Científicas De Investigación
6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Comparación Con Compuestos Similares
Compared to other triazolo-pyrimidine derivatives, 6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique benzyl and methoxyphenyl substitutions. Similar compounds include:
Propiedades
IUPAC Name |
6-benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-15-9-7-14(8-10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFSQYXSDEYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one](/img/structure/B2756675.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)
![5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl Chloride](/img/structure/B2756679.png)
![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2756682.png)
![4-oxo-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)
![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)
![methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate](/img/structure/B2756691.png)



